Methotrexate-d3 functions as an internal standard for analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) []. MTX is a complex molecule that can be difficult to quantify accurately. An internal standard is a similar compound "spiked" into a sample alongside the target molecule (MTX) []. This standard has a slightly different structure, with a specific number of Deuterium atoms replacing Hydrogen atoms (indicated by the "-d3" in Methotrexate-d3).
Here's how it works:
Methotrexate-d3 is a stable isotope-labeled derivative of methotrexate, a well-known antimetabolite and chemotherapeutic agent. It is chemically represented as C20H22N8O5, with the addition of three deuterium atoms, which are isotopes of hydrogen. This modification allows for enhanced tracking in biological studies and pharmacokinetic research. Methotrexate itself functions primarily as an inhibitor of dihydrofolate reductase, thereby disrupting nucleotide synthesis and cellular proliferation.
Methotrexate-d3 exhibits biological activities akin to methotrexate, including:
The synthesis of Methotrexate-d3 involves several steps:
Methotrexate-d3 has several applications, particularly in research:
Research involving Methotrexate-d3 has highlighted its interactions with various compounds:
Methotrexate-d3 can be compared with several similar compounds, each possessing unique characteristics:
Compound Name | Structure | Key Features |
---|---|---|
Methotrexate | C20H22N8O5 | Standard form; widely used in cancer therapy. |
6-Mercaptopurine | C5H5N5OS | Another antimetabolite; used primarily for leukemia. |
Pemetrexed | C20H22N4O6S | Multi-targeted antifolate; used for lung cancer treatment. |
Leucovorin | C20H23N7O7S | Used as a rescue agent after high-dose methotrexate therapy. |
The uniqueness of Methotrexate-d3 lies primarily in its isotopic labeling, which allows for precise tracking and quantification in biological systems without altering its pharmacological properties. This feature makes it invaluable for understanding the pharmacokinetics and dynamics of methotrexate therapy in clinical settings.
Methotrexate-d3 is a deuterated analog of methotrexate characterized by the molecular formula C20H19D3N8O5, representing the incorporation of three deuterium atoms into the methotrexate structure [4]. The compound maintains the fundamental structural framework of methotrexate while exhibiting isotopic substitution specifically at the methyl group attached to the nitrogen atom in the para-aminobenzoic acid moiety [2] [5]. This deuteration pattern results in a molecular weight of 457.46 g/mol, representing an increase of approximately 3 atomic mass units compared to the non-deuterated parent compound [7] [8].
The molecular structure consists of three primary structural domains: a pteridine ring system bearing amino substituents at positions 2 and 4, a para-aminobenzoic acid linker region, and a glutamic acid residue [1] [4]. The deuterium labeling occurs exclusively at the N-methyl position, where the three hydrogen atoms of the methyl group are replaced with deuterium atoms, creating the trideuteriomethyl functionality [4] [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C20H19D3N8O5 | [2] [4] |
Molecular Weight | 457.46 g/mol | [2] [7] |
Monoisotopic Mass | 457.190146 Da | [4] |
Chemical Abstracts Service Number | 432545-63-6 | [2] [10] |
The structural characterization of Methotrexate-d3 reveals a high degree of isotopic purity, with deuterium incorporation typically exceeding 98% at the labeled positions [23]. The compound exists predominantly as the S-enantiomer, maintaining the same stereochemical configuration as the parent methotrexate molecule at the glutamic acid alpha-carbon [1] [7]. Mass spectrometric analysis demonstrates the characteristic isotopic distribution pattern resulting from the presence of three deuterium atoms, creating a distinct molecular ion peak shifted by approximately 3 mass units relative to unlabeled methotrexate [24] [27].
The pteridine ring system maintains its planar configuration, with the 2,4-diaminopteridine moiety serving as the primary pharmacophore region [16] [39]. Structural analysis indicates that the deuterium substitution does not significantly alter the overall molecular geometry or conformational preferences of the compound [25]. The trideuteriomethyl group exhibits similar spatial orientation to the corresponding trimethyl group in non-deuterated methotrexate, preserving the critical molecular recognition features [4] [23].
Nuclear magnetic resonance spectroscopy provides definitive confirmation of the deuterium incorporation pattern, with the disappearance of the characteristic N-methyl proton signals and the appearance of corresponding deuterium-decoupled carbon resonances [12] [15]. The isotopic distribution analysis reveals minimal scrambling of deuterium to other molecular positions, confirming the selectivity of the labeling process [23] [26].
Methotrexate-d3 exhibits a melting point of 210°C with decomposition, closely paralleling the thermal behavior observed for non-deuterated methotrexate [10] [13]. The compound demonstrates thermal stability under standard storage conditions, though it shows sensitivity to elevated temperatures and exhibits decomposition characteristics typical of pteridine-containing compounds [9] [10]. Differential scanning calorimetry analysis reveals that the deuterium substitution introduces subtle modifications to the thermal transition profile, with slight alterations in the enthalpy of fusion compared to the parent compound [25].
The thermal decomposition pathway involves initial degradation of the glutamic acid side chain, followed by fragmentation of the pteridine ring system [9]. Storage stability studies indicate that Methotrexate-d3 maintains chemical integrity when stored at temperatures below 15°C under inert atmospheric conditions [9]. The compound exhibits hygroscopic properties and demonstrates photosensitivity, necessitating protection from light during storage and handling [9] [10].
Thermal Property | Value | Conditions |
---|---|---|
Melting Point | 210°C (with decomposition) | [10] [13] |
Storage Temperature | <15°C (recommended) | [9] |
Thermal Stability | Stable under inert atmosphere | [9] |
Light Sensitivity | Photosensitive | [9] |
The solubility characteristics of Methotrexate-d3 demonstrate significant pH dependence, reflecting the amphoteric nature of the compound [14] [29]. At physiological pH, the compound exists predominantly in ionized forms due to the presence of multiple ionizable functional groups [29] [30]. The compound exhibits poor solubility in water at neutral pH, with enhanced dissolution observed under alkaline conditions where deprotonation of the carboxylic acid groups occurs [14] [36].
Methotrexate-d3 shows limited solubility in organic solvents including ethanol, chloroform, and diethyl ether [9]. The partition coefficient (log P) has been determined to be approximately -1.8, indicating the hydrophilic character of the molecule [38]. Solution behavior studies reveal that the compound forms stable solutions in dimethyl sulfoxide and demonstrates enhanced solubility in the presence of surfactants or solubilizing agents [11] [12].
The deuterium isotope effect manifests in subtle alterations to the solvation behavior, with deuterated analogs typically exhibiting modified hydrogen bonding interactions with solvent molecules [19] [25]. These changes can result in measurable differences in solubility parameters, though the magnitude of these effects is generally modest for Methotrexate-d3 [25].
Solvent System | Solubility Characteristics | Reference |
---|---|---|
Water (neutral pH) | Poor solubility | [14] [36] |
Water (alkaline pH) | Enhanced solubility | [14] |
Organic solvents | Limited solubility | [9] |
Dimethyl sulfoxide | Good solubility | [12] |
The spectroscopic properties of Methotrexate-d3 reflect both the inherent characteristics of the methotrexate chromophore and the specific modifications introduced by deuterium substitution [12] [15]. Ultraviolet-visible spectroscopy reveals absorption maxima characteristic of the pteridine ring system, with principal absorption bands occurring in the 280-310 nanometer region [27] [36]. The presence of deuterium does not significantly alter the electronic transitions, maintaining the characteristic spectral profile of the parent compound [12].
Infrared spectroscopy demonstrates the expected vibrational modes associated with the pteridine, benzoyl, and glutamic acid functional groups [12] [15]. The deuterium substitution results in characteristic shifts in the vibrational frequencies, particularly for modes involving the C-D stretching and bending vibrations [42] [44]. These isotopic shifts provide definitive confirmation of deuterium incorporation and can be used for analytical identification purposes [12] [42].
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural confirmation, with proton nuclear magnetic resonance showing the absence of signals corresponding to the N-methyl protons and carbon-13 nuclear magnetic resonance revealing the characteristic isotopic shifts associated with deuterium substitution [12] [15]. Two-dimensional nuclear magnetic resonance techniques provide detailed structural information and confirm the site-specific nature of the deuterium labeling [12].
Mass spectrometry exhibits the characteristic isotopic pattern resulting from the presence of three deuterium atoms, with molecular ion peaks shifted by 3 mass units relative to unlabeled methotrexate [24] [27]. Fragmentation patterns in tandem mass spectrometry provide additional structural confirmation and enable selective detection in biological matrices [24] [26].
Crystal structure analysis of Methotrexate-d3 reveals structural features consistent with those observed for methotrexate and related pteridine derivatives [16] [17]. The compound crystallizes in a triclinic crystal system, with the asymmetric unit containing individual methotrexate molecules in specific conformational states [16]. X-ray diffraction studies demonstrate that the pteridine ring system maintains planarity, while the glutamic acid side chain adopts extended conformations stabilized by intermolecular hydrogen bonding interactions [16] [17].
The crystal packing arrangement involves extensive hydrogen bonding networks between amino groups on the pteridine rings and carboxyl functionalities of neighboring molecules [16]. These intermolecular interactions contribute to the overall crystal stability and influence the physical properties of the solid-state material [16] [17]. The deuterium atoms participate in the hydrogen bonding network, though with modified bond lengths and angles compared to protium-containing analogs [42] [44].
Powder X-ray diffraction analysis indicates that Methotrexate-d3 retains crystalline character under standard conditions, with characteristic diffraction patterns that can be used for solid-state identification and purity assessment [11] [12]. The crystal structure accommodates the deuterium substitution without significant perturbation of the overall molecular packing arrangement [25].
Structural flexibility analysis reveals that the molecule exhibits conformational freedom around several rotatable bonds, particularly the C6-C9 bond connecting the pteridine ring to the para-aminobenzoic acid moiety [16] [39]. This conformational variability has been observed in various crystal forms and enzyme-bound states, suggesting that the molecule can adapt its conformation to different chemical environments [16] [39].
Comparative analysis between Methotrexate-d3 and non-deuterated methotrexate reveals both similarities and distinct differences arising from the isotopic substitution [19] [21] [25]. The most significant differences manifest in the kinetic isotope effects, where the stronger C-D bonds compared to C-H bonds result in altered reaction rates for processes involving cleavage at the deuterated positions [19] [21] [28].
Physical property comparisons demonstrate that deuterium substitution introduces measurable but modest changes in melting point, solubility, and other physicochemical parameters [25]. The deuterated analog typically exhibits slightly enhanced thermal stability and modified solvation characteristics due to the altered hydrogen bonding interactions [19] [25]. These property modifications are generally consistent with established principles governing deuterium isotope effects in pharmaceutical compounds [21] [28].
Spectroscopic differences are readily apparent, with infrared spectroscopy showing characteristic frequency shifts for vibrational modes involving the deuterated positions [42] [44]. The C-D stretching frequencies occur at lower wavenumbers compared to corresponding C-H modes, providing a reliable analytical signature for deuterium incorporation [42]. Nuclear magnetic resonance spectroscopy reveals isotopic shifts in carbon-13 resonances adjacent to deuterium substitution sites [12] [15].
Property | Methotrexate | Methotrexate-d3 | Difference |
---|---|---|---|
Molecular Weight | 454.44 g/mol | 457.46 g/mol | +3.02 g/mol |
Melting Point | 205°C (dec.) | 210°C (dec.) | +5°C |
Isotopic Purity | Natural abundance | >98% D incorporation | Deuterium labeled |
Kinetic Behavior | Standard rates | Reduced rates (isotope effect) | Slower metabolism |
The deuterium kinetic isotope effect represents the most pharmaceutically relevant difference, with deuterated drugs typically exhibiting reduced metabolic rates due to the increased bond strength of C-D relative to C-H bonds [19] [21] [28]. This effect can result in prolonged half-lives and altered pharmacokinetic profiles, making deuterated analogs valuable for both analytical applications and potential therapeutic modifications [21] [28].